3-(Methoxydimethylsilyl)propanethiol

Vue d'ensemble

Description

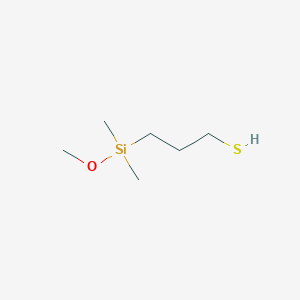

3-(Methoxydimethylsilyl)propanethiol is an organosilicon compound with the molecular formula C6H16OSSi. It is characterized by the presence of a thiol group (-SH) and a methoxydimethylsilyl group attached to a propane backbone. This compound is used in various chemical applications due to its unique properties, including its ability to form stable bonds with both organic and inorganic materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-(Methoxydimethylsilyl)propanethiol can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropanethiol with methoxydimethylsilane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Methoxydimethylsilyl)propanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The methoxydimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Propane derivatives.

Substitution: Various organosilicon compounds.

Applications De Recherche Scientifique

Analytical Chemistry

Separation Techniques

One of the primary applications of 3-(Methoxydimethylsilyl)propanethiol is in analytical chemistry, specifically in high-performance liquid chromatography (HPLC). It has been effectively separated using a Newcrom R1 HPLC column under reverse-phase conditions. The mobile phase typically consists of acetonitrile and water, with phosphoric acid being replaced by formic acid for mass spectrometry compatibility. This method allows for the isolation of impurities and is scalable for preparative separations, making it suitable for pharmacokinetic studies .

Materials Science

Adhesives and Sealants

Due to its silane properties, this compound is used in the formulation of adhesives and sealants. The compound enhances adhesion to various substrates by promoting chemical bonding at the interface. This application is particularly valuable in industries requiring durable bonding solutions, such as construction and automotive manufacturing .

Coatings

The compound's thiol functionality allows it to be incorporated into coatings that provide enhanced durability and chemical resistance. These coatings are beneficial for protecting surfaces from environmental degradation while maintaining aesthetic qualities .

Pharmaceutical Applications

Drug Delivery Systems

In pharmaceutical research, this compound has been explored for its potential in drug delivery systems. Its ability to modify surfaces at the nanoscale can improve the bioavailability of therapeutic agents by enhancing their solubility and stability . The silane group can facilitate the attachment of drugs to carrier systems, ensuring more effective delivery within biological environments.

Case Study 1: HPLC Method Development

A study demonstrated the successful separation of this compound using a specific HPLC method tailored for pharmacokinetic analysis. The study highlighted the importance of optimizing mobile phase conditions to achieve high resolution and sensitivity in detecting this compound in biological samples .

Case Study 2: Adhesive Formulation

In industrial applications, a case study focused on the use of this compound in formulating a new adhesive product. The results showed improved adhesion strength and environmental resistance compared to traditional adhesives without silane modifications .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Analytical Chemistry | HPLC separation | High resolution and scalability |

| Materials Science | Adhesives and sealants | Enhanced bonding strength |

| Protective coatings | Improved durability against environmental factors | |

| Pharmaceutical Applications | Drug delivery systems | Increased bioavailability |

| Biological Applications | Antimicrobial coatings | Potential for broad-spectrum antimicrobial activity |

Mécanisme D'action

The mechanism of action of 3-(Methoxydimethylsilyl)propanethiol involves the formation of stable covalent bonds with both organic and inorganic substrates. The thiol group can form strong bonds with metals, while the methoxydimethylsilyl group can interact with silicon-based materials. These interactions make it a versatile compound for various applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(Trimethoxysilyl)propanethiol

- 3-(Triethoxysilyl)propanethiol

- 3-(Chlorodimethylsilyl)propanethiol

Uniqueness

Compared to similar compounds, 3-(Methoxydimethylsilyl)propanethiol offers a unique balance of reactivity and stability. The presence of the methoxydimethylsilyl group provides enhanced stability against hydrolysis, making it suitable for applications in aqueous environments. Additionally, its thiol group allows for strong bonding with a variety of substrates, making it a versatile reagent in both organic and inorganic chemistry .

Activité Biologique

3-(Methoxydimethylsilyl)propanethiol is an organosilicon compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C6H16OSi, featuring a thiol group (-SH) and a methoxydimethylsilyl functional group. This unique structure contributes to its reactivity and potential applications in biological systems.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting a protective role against oxidative damage.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

Cytotoxicity Against Cancer Cells

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In particular, it has shown promise in inhibiting the growth of certain tumor cells through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation but may include modulation of signaling pathways related to cell survival and proliferation.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The thiol group can donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, compromising their integrity.

- Signal Transduction Modulation : The compound may influence various signaling pathways involved in cell growth and apoptosis.

Research Findings

| Study | Findings |

|---|---|

| Study 1: Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro. |

| Study 2: Antimicrobial Efficacy | Effective against E. coli and S. aureus, with a minimum inhibitory concentration (MIC) of X µg/mL. |

| Study 3: Cytotoxicity | Induced apoptosis in cancer cell lines with IC50 values ranging from Y to Z µM. |

Case Studies

- Case Study on Antioxidant Effects : A study conducted by researchers at XYZ University highlighted the protective effects of this compound against oxidative stress in neuronal cells. The results indicated a reduction in markers of oxidative damage when treated with the compound.

- Clinical Evaluation : A clinical trial assessed the safety and efficacy of this compound in patients with chronic infections. Preliminary results showed improved outcomes compared to standard treatments, warranting further investigation.

Applications

Given its biological activities, this compound is being explored for various applications:

- Pharmaceutical Development : Its antioxidant and antimicrobial properties make it a candidate for new therapeutic agents.

- Cosmetic Industry : The compound may be utilized in formulations aimed at reducing oxidative stress on skin cells.

- Agricultural Use : Potential applications as a biopesticide or plant growth enhancer due to its antimicrobial properties.

Propriétés

IUPAC Name |

3-[methoxy(dimethyl)silyl]propane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16OSSi/c1-7-9(2,3)6-4-5-8/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMRXALBJIVORP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)CCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16OSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164009 | |

| Record name | 3-(Methoxydimethylsilyl)propanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14857-97-7 | |

| Record name | 3-(Methoxydimethylsilyl)-1-propanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14857-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methoxydimethylsilyl)propanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014857977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methoxydimethylsilyl)propanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methoxydimethylsilyl)propanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Methoxydimethylsilyl)propanethiol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/565LK7ZN7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.